4-Chlorobutyrophenone

描述

Contextualizing 4-Chlorobutyrophenone within Butyrophenone (B1668137) Chemistry

The significance of this compound is best understood within the context of its parent class, the butyrophenones. This family of organic compounds, with their characteristic 1-phenylbutan-1-one structure, has been a cornerstone in medicinal chemistry and pharmacological research. wikipedia.orgchemeurope.com

The exploration of butyrophenone derivatives gained momentum in the mid-20th century. A Belgian drug company's research in the late 1950s, aimed at developing analogs of meperidine, led to the serendipitous discovery of a compound with sedative properties similar to chlorpromazine, but with a distinct chemical structure. britannica.com This breakthrough paved the way for the development of haloperidol, a potent antipsychotic drug that became a benchmark in the field. chemeurope.combritannica.com This discovery highlighted the therapeutic potential of the butyrophenone scaffold and spurred extensive research into its derivatives. britannica.com The core structure of butyrophenone consists of a ketone flanked by a phenyl ring and a butyl chain, providing a versatile platform for chemical modifications. wikipedia.org

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the butyrophenone structure has been a critical strategy in drug design and chemical synthesis. Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its pharmacological activity and pharmacokinetic profile.

Halogenated butyrophenones are important intermediates in the synthesis of a wide range of compounds. For instance, 4'-tert-Butyl-4-chlorobutyrophenone (B42407) is a known derivative. nih.gov The synthesis of other halogenated versions, such as α-bromo-4-chlorobutyrophenone and 4-Chloro-4'-fluorobutyrophenone, further illustrates the focus on this class of compounds in chemical research. prepchem.comchemicalbook.com These halogenated intermediates are often used in the preparation of more complex pharmaceutical agents. stackexchange.comdrugbank.com The study of halogenated anesthetics has also provided insights into how halogenation affects metabolism and potential toxicity, with metabolism rates varying significantly among different halogenated compounds. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound based on existing academic research. The scope is strictly limited to its chemical properties, synthesis, and its role as a chemical intermediate. This review will not delve into dosage, administration, or the safety and adverse effect profiles of any resulting pharmaceutical products. The aim is to present a clear and concise summary of the academic and research-oriented information available on this compound.

Research Findings on this compound

This compound is a well-characterized compound in chemical literature. It is described as a liquid at room temperature with a melting point of 19-20 °C. sigmaaldrich.com Its chemical properties and synthesis have been documented, highlighting its role as a versatile reagent in organic chemistry.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been reported through various methods. One common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a butyryl chloride derivative. For example, 4-Chloro-4'-fluorobutyrophenone can be synthesized from fluorobenzene (B45895) and 4-chlorobutyryl chloride. chemicalbook.com this compound itself is used in the synthesis of other compounds, such as aromatic terminal allenes and aliphatic terminal alkynes from hydrazones. chemicalbook.com

The chemical reactivity of this compound is largely dictated by the ketone functional group and the presence of the chlorine atom. It can undergo reactions typical of ketones, and the chlorine atom can be displaced in nucleophilic substitution reactions. For instance, it is used in the preparation of silyl (B83357) enol ethers. sigmaaldrich.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | nih.govscbt.com |

| Molecular Weight | 182.65 g/mol | scbt.com |

| Appearance | Liquid | sigmaaldrich.com |

| Melting Point | 19-20 °C | sigmaaldrich.com |

| Density | 1.137 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.544 | sigmaaldrich.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

| CAS Number | 939-52-6 | nih.govsigmaaldrich.com |

Table 2: Related Halogenated Butyrophenones

| Compound Name | Molecular Formula | Key Application/Research Area |

| α-Bromo-4-chlorobutyrophenone | C₁₀H₁₀BrClO | Synthesis intermediate prepchem.com |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | Synthesis intermediate chemicalbook.com |

| 4'-Bromo-4-chlorobutyrophenone | C₁₀H₁₀BrClO | Synthesis intermediate chemicalbook.com |

| 4'-tert-Butyl-4-chlorobutyrophenone | C₁₄H₁₉ClO | Chemical intermediate nih.gov |

| Haloperidol | C₂₁H₂₃ClFNO₂ | Antipsychotic medication chemeurope.combritannica.com |

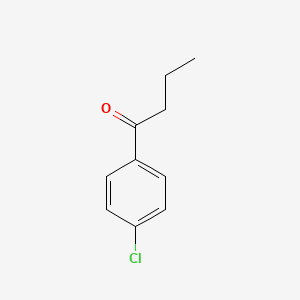

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEFQKHLHFXSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917236 | |

| Record name | 4-Chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-52-6 | |

| Record name | 4-Chlorobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 939-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobutyrophenone and Its Derivatives

Established Synthetic Pathways of 4-Chlorobutyrophenone

The synthesis of this compound is primarily achieved through well-established chemical reactions, most notably the Friedel-Crafts acylation. This method allows for the direct introduction of the butyryl group onto a benzene (B151609) ring, which can be pre-substituted. An alternative, though less direct, approach involves the use of organometallic reagents, such as Grignard reagents.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation, a hallmark of electrophilic aromatic substitution, is the most common method for synthesizing aryl ketones like this compound. libretexts.orgmasterorganicchemistry.com The reaction involves the acylation of an aromatic ring, in this case, chlorobenzene (B131634), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

The direct synthesis of this compound involves the reaction of chlorobenzene with butyryl chloride. In this reaction, the butyryl chloride acts as the source of the acyl group that is introduced onto the chlorobenzene ring. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho (adjacent) and para (opposite) to it. vedantu.comyoutube.com

The reaction yields a mixture of two main isomers: 2-chlorobutyrophenone (the ortho product) and this compound (the para product). youtube.com Due to steric hindrance created by the chlorine atom at the ortho position, the para-substituted product, this compound, is typically formed as the major product. youtube.comdoubtnut.com

Aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for Friedel-Crafts acylation. masterorganicchemistry.comkhanacademy.org Its primary role is to activate the acylating agent, butyryl chloride. The aluminum chloride coordinates with the chlorine atom of the butyryl chloride, weakening the carbon-chlorine bond and leading to the formation of a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). sigmaaldrich.comdoubtnut.com This acylium ion is the active electrophile that is then attacked by the electron-rich π system of the chlorobenzene ring. chemistrysteps.com

A key aspect of this catalysis is the amount of AlCl₃ required. Unlike Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the product ketone is a Lewis base and forms a stable complex with the aluminum chloride. wikipedia.org This complexation deactivates the catalyst. Consequently, a stoichiometric amount (or a slight excess) of aluminum chloride is necessary to drive the reaction to completion. wikipedia.org The desired ketone is liberated from this complex during an aqueous workup step.

Table 1: Key Components in Friedel-Crafts Acylation

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | Chlorobenzene |

| Acylating Agent | Electrophile Source | Butyryl Chloride |

Direct Friedel-Crafts acylation on aniline (B41778) (aminobenzene) is not feasible. The amino group (-NH₂) is a strong Lewis base and reacts with the aluminum chloride catalyst. libretexts.org This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack. libretexts.org

To overcome this, the reactivity of the amino group must be moderated. This is achieved by converting it into an amide, such as N-acetylaniline (acetanilide). The acetyl group withdraws electron density from the nitrogen atom, making its lone pair less available to complex with the Lewis acid catalyst. While still an activating, ortho-, para-directing group, the acetamido group is less reactive than a free amino group, allowing the Friedel-Crafts acylation on the ring to proceed. Subsequent hydrolysis of the amide can regenerate the amino group if a derivative like 4-amino-butyrophenone is the desired final product.

The success and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions.

Catalyst State: The physical state of the aluminum chloride can influence the reaction. Using non-ground AlCl₃ may lead to a more controlled reaction rate compared to finely powdered catalyst, which has a much larger surface area.

Temperature: The reaction temperature is a critical parameter. While moderate heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition. In the acylation of chlorobenzene, controlling the temperature helps to manage the exothermic nature of the reaction and can influence the ortho/para isomer ratio. rsc.org

Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation

| Condition | Effect | Considerations |

|---|---|---|

| Temperature | Affects reaction rate and isomer distribution | Higher temperatures may favor the thermodynamically more stable para isomer but can also increase side products. |

| Solvent | Influences solubility and reactivity | Must be inert; polarity can impact reaction kinetics. Common solvents include CS₂ and nitrobenzene (B124822). rsc.org |

| Catalyst Amount | Stoichiometric amounts are required | The product ketone forms a complex with the Lewis acid, preventing catalytic turnover. wikipedia.org |

Grignard Reaction Mechanisms

An alternative synthetic route to ketones like this compound involves the use of Grignard reagents. organic-chemistry.org A Grignard reagent is an organomagnesium halide (R-Mg-X) which features a highly nucleophilic carbon atom. libretexts.org

There are two primary Grignard-based strategies for this synthesis:

Reaction with a Nitrile: Phenylmagnesium bromide can be reacted with 4-chlorobutyronitrile. The nucleophilic phenyl group attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed with acid to yield the final ketone, this compound. organic-chemistry.org

Reaction with an Acyl Chloride: A Grignard reagent such as 4-chlorophenylmagnesium bromide can be prepared from 1-bromo-4-chlorobenzene. sciencemadness.org This specific Grignard reagent can then be reacted with butyryl chloride. This reaction must be carefully controlled, often at low temperatures, because Grignard reagents can also react with the ketone product to form a tertiary alcohol.

In all Grignard reactions, strictly anhydrous (water-free) conditions are essential. Grignard reagents are strong bases and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction. libretexts.org

Multi-step Condensation and Cyclization Reactions

Advanced and Emerging Synthetic Methodologies

To overcome the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric catalysts, researchers are exploring advanced synthetic strategies, including chemo-enzymatic processes.

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the practicality of chemical synthesis. beilstein-journals.org This approach leverages enzymes for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to function under mild, environmentally friendly conditions, which is particularly important in pharmaceutical manufacturing. mdpi.comnih.gov

In the context of this compound, a chemo-enzymatic route could involve several stages. For example, a key intermediate could be resolved or transformed using an enzyme. A plausible application would be the enzymatic reduction of the ketone in this compound to a specific chiral alcohol. This can be accomplished using ketoreductase enzymes, which are capable of highly stereoselective reductions.

Another approach involves using enzymes to synthesize precursors. For instance, a lipase (B570770) could be used for the selective hydrolysis or formation of an ester bond in a precursor molecule. Researchers have successfully used enzymes like Novozyme 435™ for the ethanolysis of acetoxymethyl ketones to produce hydroxymethyl ketones, demonstrating a mild, heavy-metal-free alternative to traditional chemical methods. rsc.org Such strategies can provide access to chiral building blocks derived from this compound, which are valuable for creating complex target molecules.

Chemo-enzymatic Synthesis Approaches

Biocatalytic Reduction of Haloketones

The synthesis of chiral alcohols through the reduction of prochiral ketones is a pivotal process in the pharmaceutical and fine chemical industries. Biocatalytic methods, particularly using carbonyl reductase (CRED) biocatalysts, have emerged as a superior alternative to traditional chemical reductions. almacgroup.comnih.gov These enzymatic reactions are lauded for their high specificity and enantioselectivity under physiological conditions. almacgroup.com The use of recombinant carbonyl reductases for the reduction of α-halo ketones, such as this compound, into their corresponding α-halo alcohols has been investigated with successful outcomes, yielding the desired products in a stereoselective manner. almacgroup.comresearchgate.net

Whole-cell biocatalysts, such as Acetobacter sp. CCTCC M209061, have demonstrated significant promise in the reduction of prochiral ketones with a high degree of stereoselectivity. researchgate.net These whole-cell systems are advantageous as they contain the necessary oxidoreductase, cofactor (like NADPH), and the cofactor regeneration system within a single cellular entity, simplifying the process. nih.govmdpi.com For instance, the reduction of 4'-chloroacetophenone (B41964) using Acetobacter sp. cells has been shown to be an effective process. researchgate.net

The efficiency of these biocatalytic reductions is often enhanced by a cofactor recycling system. Common methods include the use of glucose dehydrogenase (GDH) or isopropyl alcohol (IPA). almacgroup.com The IPA system is particularly beneficial as it eliminates the need for pH control and can also function as a co-solvent. almacgroup.com

Stereoselective Reduction Strategies

The asymmetric reduction of prochiral ketones is a cornerstone for producing enantiomerically pure alcohols, which are vital building blocks for many pharmaceuticals. nih.gov Carbonyl reductase (CRED) biocatalysts are instrumental in this area due to their ability to facilitate highly stereoselective reductions. almacgroup.com

Different microbial strains and their enzymes exhibit varying stereoselectivities. For example, alcohol dehydrogenase (ADH) from Sphingobium yanoikuyae has been found to reduce certain chloroketones with high stereoselectivity, while ADH from Ralstonia sp. (RasADH) can provide complementary diastereoselectivity, allowing access to different stereoisomers of the resulting halohydrins. researchgate.net This highlights the potential for substrate-based stereocontrol in these reactions. researchgate.net

Whole-cell biocatalysts like Bacillus cereus TQ-2 have been identified for their ability to transform a variety of ketones into their corresponding alcohols with excellent enantioselectivity, often following an anti-Prelog selectivity pattern. mdpi.com The optimization of reaction conditions, such as temperature, pH, and the use of co-substrates, can significantly enhance the catalytic activity and stereoselectivity of these whole-cell systems. mdpi.com

The following table provides examples of biocatalytic reduction of various ketones, showcasing the stereoselectivity and conversion rates achieved.

| Biocatalyst | Substrate | Product | Conversion (%) | Stereoselectivity | Reference |

| Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)ethanol | ~97% (after 3 cycles) | >99% e.e. | researchgate.net |

| ADH from Sphingobium yanoikuyae | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R,S)-threo-halohydrin | 85% | 90% d.e. | researchgate.net |

| RasADH | 2-chloro-1-phenylethanone | (R,S)-threo-halohydrin | 98% | 84% d.e. | researchgate.net |

| RasADH | 2-chloro-1-(p-tolyl)ethanone | (S,S)-erythro-halohydrin | 95% | 86% d.e. | researchgate.net |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | >99% | >99% e.e. | mdpi.com |

Impact of Substrate Solubility and Reactivity in Aqueous Media

A significant challenge in biocatalysis is the often limited aqueous solubility of hydrophobic substrates like many ketones. nih.gov This can lead to issues of substrate inhibition or toxicity to the microbial cells. nih.gov To overcome this, various strategies for substrate delivery have been developed. These include the use of water-miscible co-solvents or the introduction of a second phase, such as a water-immiscible organic solvent or an adsorbing resin. nih.gov

For instance, in the biocatalytic reduction of haloketones, isopropyl alcohol (IPA) can be used as a co-solvent. almacgroup.com An optimal concentration of IPA can significantly improve reaction conversion rates. almacgroup.com Deep eutectic solvents (DES) have also been explored as a green and effective reaction media to enhance the solubility of poorly water-soluble substrates in enzymatic reactions. entrechem.com

The reactivity of the substrate in the aqueous medium is also a critical factor. The presence of water can sometimes lead to side reactions, such as dehalogenation, which can compete with the desired reduction reaction.

Dehalogenation and Hydroxy-substitution in Bioreductions

During the bioreduction of haloketones, side reactions such as dehalogenation and hydroxy-substitution can occur. Dehalogenation involves the removal of the halogen atom, which can lead to the formation of a non-halogenated alcohol product. Hydroxy-substitution, on the other hand, involves the replacement of the halogen atom with a hydroxyl group.

The occurrence and extent of these side reactions are dependent on the specific biocatalyst used, the substrate structure, and the reaction conditions. While often considered as undesirable side reactions, in some cases, these transformations can be harnessed to produce other valuable compounds. Careful selection of the biocatalyst and optimization of the reaction parameters are crucial to minimize these side reactions when the primary goal is the synthesis of the corresponding halohydrin.

Electrochemical Synthesis and Radical Reactions

Electrochemical synthesis, or electrosynthesis, presents a green and sustainable alternative to traditional chemical synthesis methods. acs.orgnih.gov It utilizes electricity to drive chemical reactions, often obviating the need for chemical reagents and catalysts. acs.orgcornell.edu This technique has shown great potential in constructing carbon-carbon bonds and synthesizing complex organic molecules. acs.org

Construction of Carbon-Carbon Bonds via Enol Acetates

Enol acetates are versatile building blocks in organic synthesis, frequently used in the construction of C-C, C-O, C-S, and C-N bonds. acs.org A novel and efficient method for creating 1,4-dicarbonyl compounds involves the electrochemical radical reaction of enol acetates and 1,3-diketones. acs.org

The proposed mechanism involves the anodic oxidation of the enol acetate (B1210297) to form a cationic radical intermediate. acs.org Simultaneously, the 1,3-diketone is oxidized to a radical intermediate. acs.org These two radical species then couple to form a new carbon-carbon bond, ultimately leading to the desired 1,4-dicarbonyl product after the loss of an acetate group and protons. acs.org This process is notable for being catalyst-free and oxidant-free, operating under mild, room temperature conditions. acs.org

Application to this compound Derived Enol Acetates

The principles of electrochemical radical reactions involving enol acetates can be conceptually extended to derivatives of this compound. An enol acetate derived from this compound could potentially undergo similar electrochemical coupling reactions. This would involve the generation of a radical species from the enol acetate at the anode, which could then react with various radical acceptors to form new carbon-carbon bonds.

This approach could provide a novel pathway for the synthesis of a variety of this compound derivatives with extended carbon skeletons. The broad functional group tolerance and mild conditions characteristic of these electrochemical methods make them an attractive area for further research and development in the synthesis of complex butyrophenone (B1668137) structures. acs.org

Optimization of Electrochemical Reaction Parameters (e.g., current, solvent)

The electrochemical synthesis involving ketones is a nuanced process where reaction parameters such as current and solvent play a critical role in determining the product outcome. In electrochemical reductions of ketones, for instance, the choice of solvent and additives can be judiciously used to selectively reduce carbonyl groups to alcohols, pinacols, or methylene (B1212753) groups. researchgate.net The use of a simple undivided cell with carbon electrodes at room temperature provides a practical method for these transformations. researchgate.net

The optimization of these reactions is increasingly being handled by automated systems. Modular autonomous platforms that integrate Bayesian optimization and online analysis can fine-tune both chemical and electrochemical variables. chemrxiv.orgchemrxiv.org These systems can optimize a range of inputs, including continuous variables like current and categorical variables such as solvent choice, to maximize yield and efficiency. chemrxiv.orgchemrxiv.org Such platforms leverage a slug-based approach in flow systems to minimize material consumption while ensuring a rapid workflow. chemrxiv.orgchemrxiv.org

Key parameters in the optimization of electrochemical reactions include the electrode material, electrolyte, current density, and solvent. researchgate.netresearchgate.netnih.gov For example, graphite (B72142) felt can be used for both the cathode and anode, while NaN3 can serve as the electrolyte. researchgate.net The optimization process often employs Design of Experiments (DoE) to efficiently map the reaction space and identify optimal conditions, valuing both positive and negative results to build robust models. chemrxiv.orgresearchgate.net

Table 1: Key Parameters in Electrochemical Reaction Optimization

| Parameter | Role in Optimization | Example from Research | Citation |

|---|---|---|---|

| Current/Potential | Controls the rate and selectivity of the reaction. Galvanostatic (constant current) or potentiostatic (constant potential) modes can be used. | Can be tuned to selectively reduce carbonyls to alcohols, pinacols, or methylene groups. | researchgate.netnih.gov |

| Solvent | Affects solubility, electrolyte performance, and can participate in the reaction. | Acetonitrile (B52724)/water mixtures are common. The choice of solvent can direct the reaction toward specific products. | researchgate.netresearchgate.net |

| Electrode Material | Provides the surface for electron transfer; can be catalytic. | Graphite felt, glassy carbon, and boron-doped diamond (BDD) are common inert materials. | researchgate.netnih.gov |

| Electrolyte/Additive | Provides conductivity and can act as a proton source or influence selectivity. | NaN3 used as an electrolyte; acidic additives can tune the reduction pathway of ketones. | researchgate.net |

| Automation Strategy | Enables high-throughput screening of conditions. | Bayesian optimization integrated into flow systems adjusts variables to find optimal outcomes. | chemrxiv.orgchemrxiv.org |

Catalytic Reactions involving this compound

Catalysis offers a powerful toolkit for the synthesis and functionalization of ketones like this compound. Various metal-based catalysts and organocatalysts enable a wide range of transformations.

Rhodium-Catalyzed Coupling Reactions

Rhodium catalysts are effective in mediating various coupling reactions that can form new carbon-carbon bonds. These reactions often proceed through the activation of C-H or C-C bonds. For example, rhodium catalysts facilitate the direct oxidative coupling of phenylazoles with internal alkynes, involving multiple C-H bond cleavages. nih.gov In other systems, rhodium catalyzes [4+2] coupling reactions of cyclobutanones with olefins through C-C bond activation, yielding bicyclic structures. tcichemicals.com Furthermore, rhodium-catalyzed one-pot, three-component coupling reactions of arylboronates, diazoesters, and alkyl halides have been developed for the synthesis of quaternary α,α-heterodiaryl carboxylic esters. nih.gov These methodologies showcase the potential for rhodium catalysts to be employed in complex constructions involving ketone-like structures.

Uranyl-Photocatalysis in Benzylic Oxygenation

Uranyl-photocatalysis has been established as a method for the stepwise oxygenation at the benzylic position of aromatic molecules to produce ketones, carboxylic acids, and alcohols under ambient conditions. rsc.org This process involves a hydrogen atom transfer between the benzylic position of the substrate and the uranyl catalyst, which facilitates the oxygenation. rsc.org The catalytic activity can be tuned by the choice of solvents and additives, allowing for controlled and selective oxidation. rsc.org The efficiency of this method, particularly in flow operations, suggests its potential for industrial synthetic applications. rsc.org

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones, a key reaction for producing chiral alcohols with high enantioselectivity. nih.gov This method is particularly challenging for diaryl ketones where the aromatic rings have similar steric properties. nih.gov However, specific iridium catalysts have been developed that can distinguish between different aryl groups, such as a para-hydroxyl phenyl and other para-substituted aryl rings, leading to high yields and enantioselectivity. nih.gov The stereochemistry of the reaction is often controlled by noncovalent interactions, including π-π stacking and C-H···π interactions between the substrate and the catalyst. nih.gov Chiral iridium/diphosphine complexes have also been successfully used for the enantioselective hydrogenation of quinazolinones, achieving up to 98% enantioselectivity. rsc.org

Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Achieved Outcome | Citation |

|---|---|---|---|

| Racemic α-substituted lactones | Ir-SpiroPAP (R)-1d | High yield (80–95%) and high enantioselectivity (up to 95% ee) for chiral diols. | rsc.org |

| Aryl(4-hydroxyphenyl)ketones | Iridium complex | High yield and high enantioselectivity in producing chiral diarylcarbinols. | nih.gov |

| Quinazolinones | Chiral iridium/diphosphine complex | Excellent yield and up to 98% enantioselectivity for chiral dihydroquinazolinones. | rsc.org |

Manganese and Cobalt PNP-pincer Catalyzed Isomerization

Manganese and cobalt complexes featuring pincer-type ligands (e.g., PNP) are versatile catalysts for a variety of reactions involving ketones and alcohols. These base-metal catalysts are attractive due to their atom economy and sustainability. unl.pt For instance, manganese pincer complexes catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct. unl.pt Mechanistically, these reactions can proceed through the dehydrogenation of secondary alcohols to form ketone intermediates. unl.pt Manganese pincer catalysts have also been reported to facilitate the α-alkylation and α-alkenylation of ketones using primary alcohols as the alkylating or alkenylating agent. hbni.ac.in Similarly, cobalt PNP-pincer complexes are effective catalysts for the synthesis of imines from alcohols and amines, a process that involves the initial dehydrogenation of the alcohol to a ketone. unl.pt

Lewis Acid and Lewis Base Catalysis

Lewis acid and Lewis base catalysis represent fundamental strategies for activating substrates in organic synthesis. wiley-vch.deprinceton.edu

Lewis Acid Catalysis : A Lewis acid activates an electrophile by accepting a pair of electrons. youtube.com In the context of this compound, the carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, coordinating to a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. youtube.com This activation strategy lowers the energy of the transition state and accelerates the reaction. youtube.com The catalyst must dissociate from the product to complete the catalytic cycle. youtube.com

Lewis Base Catalysis : A Lewis base catalyzes a reaction by donating an electron pair to an electron-pair acceptor. princeton.edu This can enhance chemical reactivity by increasing the nucleophilicity or electrophilicity of a substrate. princeton.edu This mode of catalysis, often termed "nucleophilic catalysis," is a widely recognized strategy in organic synthesis. princeton.edu The effectiveness of different Lewis bases, such as various substituted pyridines, has been studied extensively, with linear relationships observed between reaction rates and parameters like pKa values. princeton.edu

Synthesis of Labeled this compound Derivatives

The introduction of a radioactive isotope, such as fluorine-18, into the this compound scaffold is a critical step in producing PET tracers. These labeled compounds allow for the non-invasive in vivo visualization and quantification of biological processes.

Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life of approximately 110 minutes, which is long enough for chemical synthesis and imaging procedures. oup.comuchicago.edu The primary methods for introducing ¹⁸F into a molecule are nucleophilic and electrophilic fluorination. acs.org For the synthesis of ¹⁸F-labeled butyrophenone neuroleptics, nucleophilic substitution is a prevalent strategy. psu.edu This often involves the displacement of a good leaving group, such as a nitro group or a halogen, by the [¹⁸F]fluoride ion. acs.orgpsu.edu

The efficiency of these labeling reactions is crucial, and researchers have developed various strategies to improve radiochemical yields and reduce synthesis times. oup.comoup.com These include the use of improved precursors and optimized reaction conditions. oup.comiaea.org Automated synthesis modules are often employed to handle the radioactive materials safely and to ensure reproducible production of the radiotracers. rsc.orgmdpi.com

For instance, the synthesis of [¹⁸F]haloperidol and [¹⁸F]spiperone has been successfully achieved from their corresponding nitro precursors. oup.comoup.com These reactions are typically carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgoup.com The combination of a one-step nitro-fluoro exchange with efficient purification methods, such as high-performance liquid chromatography (HPLC), has enabled the rapid production of high-purity [¹⁸F]butyrophenone neuroleptics. oup.comosti.gov Radiochemical yields of up to 21% have been reported with synthesis times of about 95 minutes, resulting in products with over 99% radiochemical and chemical purity. oup.comoup.com

The success of a radiolabeling reaction heavily relies on the design and synthesis of a suitable precursor molecule. nih.gov For ¹⁸F-labeling of butyrophenones, the precursor must contain a leaving group that can be readily displaced by [¹⁸F]fluoride.

A common strategy involves a multi-step synthesis to prepare the nitro-precursor. For example, the synthesis of 4-chloro-4'-nitrobutyrophenone, a precursor for ¹⁸F-labeling, begins with a Friedel-Crafts reaction between N-acetylaniline and 4-chlorobutyryl chloride to yield 4'-acetylamino-4-chlorobutyrophenone. oup.com This is followed by deacylation, which also results in the cyclization of the side chain to form 4-aminophenyl cyclopropyl (B3062369) ketone. oup.com The amino group is then converted to a nitro group using sodium nitrite, yielding cyclopropyl 4-nitrophenyl ketone. oup.com Finally, treatment with concentrated hydrochloric acid opens the cyclopropane (B1198618) ring to afford the desired 4-chloro-4'-nitrobutyrophenone precursor. oup.com

Another approach utilizes a trimethylanilinium trifluoromethane (B1200692) sulfonate salt as a precursor, which has shown advantages such as higher product yields and cleaner reaction mixtures compared to its nitro counterpart. iaea.org

Synthesis of Key Intermediates and Analogs

The synthesis of various intermediates and analogs of this compound is essential for developing a range of butyrophenone-based compounds with diverse applications.

As mentioned previously, 4'-acetylamino-4-chlorobutyrophenone is a key intermediate in the synthesis of nitro-precursors for radiolabeling. oup.com Its synthesis is achieved through a Friedel-Crafts acylation reaction. In this reaction, N-acetylaniline is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. oup.com The use of non-ground aluminum chloride has been noted as a specific requirement for this reaction. oup.com

| Reactants | Product | Catalyst | Reference |

| N-Acetylaniline, 4-Chlorobutyryl chloride | 4'-Acetylamino-4-chlorobutyrophenone | Aluminum chloride | oup.com |

The synthesis of these cyclopropyl ketones represents a critical pathway to nitro-substituted butyrophenone precursors. oup.com

4-aminophenyl cyclopropyl ketone: This compound is formed through the deacylation of 4'-acetylamino-4-chlorobutyrophenone. oup.com This reaction is accompanied by an intramolecular cyclization of the 4-chlorobutyryl side chain to form the cyclopropyl ring. oup.com

Cyclopropyl 4-nitrophenyl ketone: The amino group of 4-aminophenyl cyclopropyl ketone is converted to a nitro group using sodium nitrite. oup.com This diazotization reaction followed by substitution with a nitro group provides cyclopropyl 4-nitrophenyl ketone. oup.com This nitro-substituted ketone can then be used to generate the open-chain 4-chloro-4'-nitrobutyrophenone precursor for radiolabeling. oup.com

| Starting Material | Reagents | Product | Reference |

| 4'-Acetylamino-4-chlorobutyrophenone | - | 4-aminophenyl cyclopropyl ketone | oup.com |

| 4-aminophenyl cyclopropyl ketone | Sodium nitrite | Cyclopropyl 4-nitrophenyl ketone | oup.com |

Synthesis of 4-chloro-4'-nitrobutyrophenone

The synthesis of 4-chloro-4'-nitrobutyrophenone is typically achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of nitrobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the Friedel-Crafts acylation of strongly deactivated rings, such as nitrobenzene, is generally inefficient or does not occur. libretexts.orgdoubtnut.comlibretexts.org The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgdoubtnut.comlibretexts.org For this reason, alternative strategies are often employed. One such strategy involves nitrating this compound, where the existing acyl group directs the nitration primarily to the meta position, which would not yield the desired 4'-nitro product. A more viable route is to perform the Friedel-Crafts acylation on a less deactivated or an activated benzene derivative and then introduce the nitro group in a subsequent step, or to use a different synthetic methodology altogether.

A general representation of the challenging direct acylation is as follows:

Reaction Scheme:

Reactants: Nitrobenzene, 4-Chlorobutyryl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: 4-chloro-4'-nitrobutyrophenone

| Reactant 1 | Reactant 2 | Catalyst | Product | Note |

| Nitrobenzene | 4-Chlorobutyryl chloride | AlCl₃ | 4-chloro-4'-nitrobutyrophenone | Reaction is highly disfavored due to the deactivating nitro group. libretexts.orgdoubtnut.comlibretexts.org |

Preparation of 3'-Acetoxy-4-chlorobutyrophenone

The preparation of 3'-Acetoxy-4-chlorobutyrophenone can be approached through the Friedel-Crafts acylation of phenyl acetate. In this reaction, the acetoxy group acts as an ortho-, para-director. The acylation is performed with 4-chlorobutyryl chloride and a Lewis acid catalyst like aluminum chloride.

A potential complication in this synthesis is the Fries rearrangement of the phenyl acetate starting material or the product under the Lewis acid conditions. reddit.com Additionally, direct acylation of phenol (B47542) followed by acetylation of the hydroxyl group is an alternative, though direct acylation of phenol can lead to O-acylation as a competing reaction. reddit.com A common procedure involves acetylating phenol to form phenyl acetate first, which is then subjected to a Fries rearrangement or a direct Friedel-Crafts acylation, carefully controlling conditions to favor the desired C-acylated product.

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Key Products |

| Phenyl acetate | 4-Chlorobutyryl chloride | AlCl₃ | 3'-Acetoxy-4-chlorobutyrophenone, 4'-Hydroxy-4-chlorobutyrophenone (via rearrangement/deacetylation) |

Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one (2-bromo-4-chlorobutyrophenone)

The synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one, an α-brominated ketone, is accomplished through the bromination of the parent ketone, 1-(4-chlorophenyl)butan-1-one (4'-chlorobutyrophenone). This reaction typically proceeds via an enol or enolate intermediate. libretexts.org

Under acidic conditions, the ketone is converted to its enol form, which then acts as a nucleophile, attacking molecular bromine (Br₂). libretexts.org This method is effective for achieving selective monobromination at the α-carbon. A common procedure involves dissolving the starting ketone in a suitable solvent like dichloromethane (B109758) or acetic acid and then adding bromine dropwise. prepchem.comnih.gov

Reaction Data:

| Starting Material | Brominating Agent | Solvent | Product |

| 4'-Chlorobutyrophenone | Bromine (Br₂) | Dichloromethane | 2-Bromo-1-(4-chlorophenyl)butan-1-one prepchem.com |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 4-Chloro-α-bromo-acetophenone nih.gov |

The α-brominated products are valuable intermediates in organic synthesis, for example, in the production of pharmaceuticals. nih.gov

Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone (B42407)

4'-tert-Butyl-4-chlorobutyrophenone is synthesized via the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with 4-chlorobutyryl chloride. wikipedia.orgchemguide.co.uk The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The tert-butyl group is an ortho-, para-directing activator, but due to its significant steric bulk, the acylation occurs almost exclusively at the para position, leading to a high yield of the desired product.

The reaction requires a stoichiometric amount of the catalyst because the product ketone complexes with the Lewis acid. wikipedia.orgorganic-chemistry.org The complex is subsequently hydrolyzed during aqueous workup to release the final product.

General Reaction Scheme:

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| tert-Butylbenzene | 4-Chlorobutyryl chloride | AlCl₃ | 4'-tert-Butyl-4-chlorobutyrophenone |

Role as an intermediate for pharmaceutical compounds (e.g., Ebastine)

4'-tert-Butyl-4-chlorobutyrophenone is a key intermediate in the synthesis of the second-generation antihistamine, Ebastine. google.com The synthesis involves a nucleophilic substitution reaction where the chlorine atom in 4'-tert-butyl-4-chlorobutyrophenone is displaced by the nitrogen atom of 4-hydroxypiperidine. This forms the intermediate 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. google.com This intermediate is then further reacted with diphenylmethanol (B121723) under dehydrating conditions to yield Ebastine. google.com

Synthetic Pathway to Ebastine:

| Reactant 1 | Reactant 2 | Product Intermediate |

| 4'-tert-Butyl-4-chlorobutyrophenone | 4-Hydroxypiperidine | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one google.com |

This intermediate is subsequently condensed with diphenylmethanol to complete the synthesis of Ebastine. google.com

Utilization in the Synthesis of Aromatic Terminal Allenes and Aliphatic Terminal Alkynes

This compound can be converted into terminal alkynes or allenes through methods like the Shapiro reaction. wikipedia.orgorganic-chemistry.org This reaction involves the transformation of a ketone into an alkene via its tosylhydrazone derivative. unirioja.esarkat-usa.org

First, this compound is reacted with tosylhydrazine to form the corresponding tosylhydrazone. This tosylhydrazone is then treated with at least two equivalents of a strong base, such as an organolithium reagent (e.g., n-butyllithium). wikipedia.orgunirioja.es This process generates a vinyllithium (B1195746) species, which can then be quenched with water to yield an alkene or used to react with other electrophiles. The regioselectivity of the resulting double bond is controlled by the site of deprotonation, which is typically the less sterically hindered α-position, leading to the kinetic product. wikipedia.orgarkat-usa.org Depending on the substrate and reaction conditions, these vinyl intermediates can lead to the formation of alkynes or allenes.

General Shapiro Reaction Sequence:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound | Tosylhydrazine | This compound tosylhydrazone |

| 2 | This compound tosylhydrazone | 2 eq. n-BuLi, then H₂O | 1-(4-chlorobut-1-en-1-yl)benzene |

Preparation of Silyl (B83357) Enol Ethers from this compound

Silyl enol ethers are versatile intermediates prepared from ketones like this compound by reacting them with a silylating agent (commonly trimethylsilyl (B98337) chloride, TMSCl) and a base. wikipedia.org Since this compound is an unsymmetrical ketone, it can form two different regioisomeric silyl enol ethers: the kinetic and the thermodynamic product. wikipedia.orgmasterorganicchemistry.com

Kinetic Silyl Enol Ether: Formation of the less substituted silyl enol ether is favored under kinetically controlled conditions. This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The bulky base removes a proton from the less sterically hindered α-carbon (the methylene group adjacent to the phenyl ring) more rapidly. wikipedia.orgmasterorganicchemistry.comyoutube.com

Thermodynamic Silyl Enol Ether: Formation of the more substituted silyl enol ether is favored under conditions that allow for equilibrium. This is typically achieved using a weaker base (e.g., triethylamine) at room temperature or higher. These conditions allow for the reversible formation of both enolates, leading to a product mixture that reflects their relative thermodynamic stabilities. wikipedia.orgyoutube.com

Regioselective Synthesis of Silyl Enol Ethers:

| Product Type | Base | Silylating Agent | Conditions | Resulting Isomer |

| Kinetic | Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Low temperature (-78 °C) | Less substituted silyl enol ether wikipedia.orgmasterorganicchemistry.com |

| Thermodynamic | Triethylamine (Et₃N) | Trimethylsilyl chloride (TMSCl) | Room temperature or heating | More substituted silyl enol ether wikipedia.org |

Reactions and Transformations of 4 Chlorobutyrophenone

Chemical Reactivity of the Butyrophenone (B1668137) Moiety

The butyrophenone portion of the molecule is characterized by the presence of a carbonyl group, which is a primary site for nucleophilic addition and reduction reactions.

The ketone functional group in 4-Chlorobutyrophenone is susceptible to reduction by various reagents. For instance, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone to a secondary alcohol. Furthermore, biocatalytic reductions have been explored. Studies have shown that whole-cell biocatalysts can be used for the stereoselective reduction of 4-chloro-1-aryl-1-butanones. mdpi.com For example, the use of Saccharomyces cerevisiae resulted in the formation of the corresponding alcohol, although as a racemic mixture. mdpi.com

The ketone can also undergo reactions typical of carbonyl compounds, such as the formation of silyl (B83357) enol ethers. Treatment with a non-nucleophilic base like in situ generated Mes2Mg followed by a silylating agent can yield the corresponding trimethylsilyl (B98337) enol ether. sigmaaldrich.com Polarographic studies indicate that the reduction of 4'-chlorobutyrophenones is similar to that of corresponding acetophenones. scispace.com

Table 1: Examples of Reactions at the Ketone Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride / Lithium aluminum hydride | Secondary alcohol | |

| Biocatalytic Reduction | Saccharomyces cerevisiae | Racemic alcohol | mdpi.com |

| Silyl Enol Ether Formation | Mes2Mg, Trimethylsilyl chloride | Silyl enol ether | sigmaaldrich.com |

Chemical Reactivity of the Chlorophenyl Moiety

The chlorophenyl group contains a chlorine atom attached to an aromatic ring, which influences the ring's reactivity and can itself be a site for substitution.

The chlorine atom on the phenyl ring of this compound and its derivatives can be displaced through nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity is fundamental in the synthesis of various derivatives. For example, the chloro group can be substituted by various nucleophiles to form new compounds. smolecule.com This is a common strategy in the synthesis of pharmaceutical intermediates. cymitquimica.comontosight.ai

Derivatives of this compound, such as 4'-tert-butyl-4-chlorobutyrophenone (B42407), are noted for their utility in nucleophilic substitution reactions, where the chloro group's presence enhances reactivity. cymitquimica.com Similarly, 4-Chloro-1-(4-methoxyphenyl)-1-butanone is also used in nucleophilic substitutions and coupling reactions. cymitquimica.com The rate of these nucleophilic substitution reactions can be influenced by the nature of the substrate and the nucleophile. masterorganicchemistry.com

Advanced Reaction Studies

Beyond the fundamental reactivity of its individual functional groups, this compound and its derivatives are substrates for more complex transformations, including the formation of heterocyclic structures and participation in coupling reactions.

This compound derivatives serve as precursors for the synthesis of oxygen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.govresearchgate.net A key strategy involves the stereoselective bioreduction of the ketone to a chiral alcohol, followed by a stereospecific cyclization to yield optically active oxygenated heterocycles like tetrahydrofurans. mdpi.com

The synthesis of chroman-4-ones, a class of oxygen-containing heterocycles, can be achieved through various synthetic routes. researchgate.netorganic-chemistry.orgrsc.org Although direct synthesis from this compound is not the primary method, related structures are key intermediates. For instance, the intramolecular cyclization of derivatives is a common approach. pku.edu.cn The development of efficient synthetic routes to functionalized chroman-4-ones is an active area of research. gu.se

Table 2: Biocatalysts in the Reduction of 4-chloro-1-aryl-1-butanones

| Biocatalyst | Result | Reference |

|---|---|---|

| Saccharomyces cerevisiae CBS 7336 | Racemic halohydrin, up to 65% yield | mdpi.com |

| Kluyveromyces marxianus CBS 6556 | Low yield and enantioselectivity | mdpi.com |

| Lactobacillus reuteri DSM 20016 | Formation of 4-hydroxy-1-phenylbutanone (halogen substitution) | mdpi.com |

The chlorophenyl moiety of this compound allows it to participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound itself are not extensively detailed in the provided context, its derivatives are known to undergo such transformations. For instance, 4'-Bromo-4-chlorobutyrophenone is a useful intermediate in metal-catalyzed cross-coupling reactions. ontosight.ai The synthesis of various compounds can be achieved through these coupling strategies.

Amination Reactions in Derivatives

The chlorine atom at the C4 position of this compound is a reactive site for nucleophilic substitution, making it a valuable precursor for the synthesis of various nitrogen-containing derivatives. Amination reactions, where the chloro group is displaced by an amine, are fundamental in creating more complex molecules, notably in the field of medicinal chemistry.

The synthesis of many antipsychotic drugs of the butyrophenone class, such as Haloperidol, relies on the alkylation of a suitable piperidine (B6355638) derivative with this compound or its 4-fluoro analogue. thieme-connect.comgpatindia.com In this common transformation, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form a new carbon-nitrogen bond. gpatindia.com This reaction is typically carried out by heating the reactants in a suitable solvent, often in the presence of a base like sodium carbonate to neutralize the hydrogen chloride formed during the reaction, and a catalyst such as potassium iodide. gpatindia.comgoogleapis.com

A variety of amines can be used in these reactions, leading to a diverse range of derivatives. Both primary and secondary amines, including cyclic amines, are effective nucleophiles. nih.gov For instance, the reaction of this compound with l-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane in the presence of sodium carbonate and potassium iodide in a solvent like 4-methyl-2-pentanone (B128772) yields the corresponding N-alkylated product. googleapis.com This highlights the utility of this compound as a versatile building block for introducing the 3-benzoylpropyl group onto a nitrogen atom.

The table below summarizes examples of amination reactions involving this compound and its derivatives, showcasing the variety of amine substrates and reaction conditions employed.

| Amine Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)piperidin-4-ol | Potassium iodide (KI) | Toluene | Haloperidol | gpatindia.com |

| l-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane | Sodium carbonate (Na2CO3), Potassium iodide (KI) | 4-Methyl-2-pentanone | 1-oxo-4-phenyl-8-(3-benzoylpropyl)-2,4,8-triaza-spiro nih.govontosight.aidecane | googleapis.com |

| 1-oxo-4-phenyl-2,4,8-triaza-spiro nih.govontosight.aidecane | Sodium carbonate (Na2CO3), Potassium iodide (KI) | Hexone | 1-oxo-4-phenyl-8-(3-(4-fluorobenzoyl)propyl)-2,4,8-triaza-spiro nih.govontosight.aidecane (using 4-chloro-p-fluoro-butyrophenone) | googleapis.com |

Ring Opening of Cyclopropane (B1198618) Rings in Derivatization

Cyclopropane rings are characterized by significant ring strain, which makes them susceptible to ring-opening reactions under specific conditions. nih.gov While direct derivatization of this compound into a cyclopropane-containing intermediate followed by ring-opening is not a commonly cited pathway, the principles of cyclopropane chemistry can be applied to its potential derivatives. Cyclopropyl (B3062369) ketones, which could be synthesized from precursors related to this compound, are known to undergo a variety of ring-opening transformations. nih.govresearchgate.net

These ring-opening reactions can be initiated by various means, including radical, cationic, or anionic intermediates. nih.govnsf.gov

Radical Reactions: Oxidative radical ring-opening is a prominent method. nih.gov For example, a radical can add to a cyclopropane derivative, like a methylenecyclopropane (B1220202) (MCP), to form a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to generate a more stable alkyl radical, which can subsequently participate in further reactions such as intramolecular cyclization. nih.gov

Catalytic Systems: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the transformation of formylcyclopropanes. The NHC facilitates the opening of the cyclopropane ring by alleviating the electronic density between specific carbon atoms in the ring structure. rsc.org

Hydroboration: Non-activated cyclopropanes can undergo a ring-opening 1,3-hydroboration reaction. This process, which can be achieved under mild conditions using a system of boron halides (like BBr₃) and a hydride source, involves the cleavage of a C-C bond in the cyclopropane ring. nsf.gov

The regioselectivity and stereoselectivity of the ring-opening are often controlled by the substituents on the cyclopropane ring and the reaction conditions. The high strain energy of the three-membered ring provides a strong thermodynamic driving force for these transformations, allowing for the synthesis of complex molecules that would be difficult to access through other methods. nih.gov The table below outlines different methodologies for cyclopropane ring-opening.

| Methodology | Key Reagents/Catalysts | Intermediate Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Radical Ring-Opening | Mn(OAc)₃ | Alkyl Radical | Radical addition initiates ring-opening. | nih.gov |

| Photocatalyzed Ring-Opening/Fluorination | Selectfluor | Not specified | Involves C-C bond cleavage and radical rearrangement. | nih.gov |

| NHC-Catalyzed Transformation | N-Heterocyclic Carbene (NHC) | Breslow Intermediate | NHC facilitates ring opening by altering electronic density. | rsc.org |

| 1,3-Hydroboration | Boron Halides (e.g., BBr₃), Hydrosilanes | Cationic Boron Intermediate | Achieves anti-Markovnikov borylative ring-opening under mild conditions. | nsf.gov |

Hydrolysis and Dehalogenation Reactions

The chemical structure of this compound allows for reactions involving both the carbonyl group and the terminal alkyl chloride. Hydrolysis and dehalogenation are two such important transformations.

Dehalogenation is the removal of the halogen atom. In the case of this compound, this involves the cleavage of the C-Cl bond. This reaction can be achieved through various reductive methods. Catalytic hydrogenation is a common technique where molecular hydrogen (H₂) is used in the presence of a metal catalyst, such as palladium or platinum, to reduce aryl halides to the corresponding aromatic compound. ganeshremedies.com This process, known as hydrogenolysis, effectively replaces the chlorine atom with a hydrogen atom.

Organotin hydrides are also effective reagents for the reduction of alkyl halides. acs.org The mechanism typically involves a free-radical chain reaction. Furthermore, dehalogenation can occur as a competing side reaction in other transformations. For instance, during bioreduction reactions of halo-substituted ketones using certain microorganisms, the corresponding dehalogenated product can be formed. mdpi.com This enzymatic dehalogenation highlights the diverse conditions under which the C-Cl bond can be cleaved. nih.gov

Hydrolysis of the C-Cl bond in this compound to form 4-hydroxybutyrophenone is also a possible reaction, typically requiring nucleophilic substitution by water or a hydroxide (B78521) source. However, in many synthetic applications, intramolecular cyclization can be a competing and often favored reaction. For example, treatment of this compound with a Grignard reagent can lead to the formation of 2-phenyltetrahydrofuran, which occurs via initial reaction at the carbonyl group followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine, a process known as intramolecular Williamson ether synthesis. scribd.com This cyclization demonstrates the interplay between different reactive sites within the molecule.

The table below summarizes various dehalogenation methods applicable to compounds like this compound.

| Reaction Type | Reagents/Catalyst | Key Characteristic | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium/Platinum catalyst | Reduces aryl/alkyl halides to corresponding alkanes/arenes. | ganeshremedies.com |

| Organotin Hydride Reduction | Organotin hydrides (e.g., Bu₃SnH) | Often proceeds via a free-radical mechanism. | acs.org |

| Biocatalytic Dehalogenation | Microorganisms/Enzymes | Can be a side reaction during enzymatic reductions. | mdpi.com |

| Intramolecular Cyclization (Competing Reaction) | Grignard Reagents | Leads to cyclized products like 2-phenyltetrahydrofuran instead of simple hydrolysis. | scribd.com |

Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Chlorobutyrophenone. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effect of the carbonyl group and the chlorine atom. The protons of the butyryl chain appear as distinct multiplets in the upfield region. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

¹H NMR Spectral Data of 4'-Chlorobutyrophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | d | 2H | Aromatic (ortho to C=O) |

| 7.45 | d | 2H | Aromatic (meta to C=O) |

| 2.61 | s | 3H | -CH₃ |

This data is for the related compound 4'-Chloroacetophenone (B41964) and is provided for illustrative purposes. Specific data for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon is typically observed as a characteristic signal in the highly deshielded region of the spectrum (around 190-200 ppm). The aromatic carbons show distinct signals in the range of 120-140 ppm, with their exact chemical shifts influenced by the position of the chlorine substituent. The aliphatic carbons of the butyryl chain appear in the upfield region of the spectrum.

¹³C NMR Spectral Data of 4'-Chlorobutyrophenone

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 139.6 | Aromatic (C-Cl) |

| 135.4 | Aromatic (C-C=O) |

| 129.7 | Aromatic (CH) |

| 128.9 | Aromatic (CH) |

| 26.5 | -CH₃ |

This data is for the related compound 4'-Chloroacetophenone and is provided for illustrative purposes. Specific data for this compound may vary.

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for molecular structure and environment. The chemical shift of the fluorine atom is highly sensitive to its electronic environment within the molecule. For instance, in 4-Chloro-4'-fluorobutyrophenone, the fluorine atom on the phenyl ring would give a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons can provide further structural insights. uhplcs.com

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, as well as for assessing its purity.

Both preparative and analytical HPLC techniques are employed in the study of this compound.

Analytical HPLC is used for the qualitative and quantitative analysis of the compound. hplcvials.com It involves injecting a small sample volume onto the column to obtain high-resolution separation of the components in a mixture. hplcvials.com This technique is essential for determining the purity of a sample of this compound and for monitoring the progress of reactions involving this compound.

Preparative HPLC is utilized to isolate and purify larger quantities of this compound from a reaction mixture or a crude sample. teledynelabs.com This technique employs larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. hplcvials.com The goal is to obtain a sufficient amount of the purified compound for further research or applications. teledynelabs.com

The choice of the HPLC column is critical for achieving optimal separation. For the analysis of moderately nonpolar compounds like this compound, reverse-phase HPLC is commonly used. In this mode, a nonpolar stationary phase is paired with a polar mobile phase.

A particularly suitable stationary phase for this purpose is the C18-bonded vinyl alcohol copolymer gel . C18 columns are the most widely used type of reverse-phase columns, where long-chain octadecylsilane groups are chemically bonded to a support material. uhplcs.com The vinyl alcohol copolymer support offers several advantages, including enhanced chemical stability over a wider pH range compared to traditional silica-based supports. sigmaaldrich.com This allows for greater flexibility in method development. The C18 stationary phase provides strong hydrophobic interactions with the this compound molecule, leading to good retention and separation from more polar impurities. uhplcs.com

Optimization of Mobile Phase and pH for Separation

In High-Performance Liquid Chromatography (HPLC), the separation of compounds is highly dependent on the composition and pH of the mobile phase. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed.

The optimization process involves adjusting the ratio of an organic solvent (modifier) to an aqueous buffer to achieve optimal retention time and peak shape. A common starting point would be a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. The ratio is systematically varied to find the ideal balance where this compound is well-retained but elutes within a reasonable time.

The pH of the mobile phase is a critical parameter, especially for compounds that can ionize. researchgate.netpensoft.net While this compound itself is a neutral molecule and not directly affected by pH, its stability and the resolution from potential acidic or basic impurities can be significantly influenced by the pH of the mobile phase. researchgate.net For instance, in the analysis of related pharmaceutical compounds like ketoprofen, a phosphate (B84403) buffer is used to maintain a constant pH, ensuring reproducible separation from its impurities. nih.gov A slightly acidic pH, often around 3, is commonly used to ensure the stability of the silica-based stationary phase and to suppress the ionization of any acidic impurities, leading to sharper peaks.

A systematic approach to optimization might involve the following steps:

Initial Scouting: Running the sample with a broad gradient of acetonitrile in water (e.g., 10% to 90%) to determine the approximate solvent strength required for elution.

Solvent Ratio Adjustment: Performing isocratic or gradient runs with narrower solvent ranges to fine-tune the separation and achieve a suitable retention time.

pH Adjustment: Evaluating the effect of pH by using different buffers (e.g., phosphate or acetate) at various pH values (e.g., 3, 5, and 7) to assess the impact on peak shape and resolution from adjacent impurities.

For a related compound, 4'-Bromo-4-chlorobutyrophenone, a mobile phase of acetonitrile, water, and phosphoric acid has been utilized, highlighting the use of an acidic modifier to achieve good chromatography. sielc.com For mass spectrometry compatibility, a volatile acid like formic acid would be substituted for phosphoric acid. sielc.com

Table 1: Hypothetical HPLC Mobile Phase Optimization for this compound

| Trial | Mobile Phase Composition (Acetonitrile:Water, v/v) | pH | Observation |

| 1 | 50:50 | 7.0 | Broad peak, poor retention |

| 2 | 60:40 | 7.0 | Improved retention, still some tailing |

| 3 | 60:40 with 0.1% Formic Acid | ~3.0 | Sharp, symmetrical peak, good retention |

| 4 | 70:30 with 0.1% Formic Acid | ~3.0 | Faster elution, good peak shape |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. wikipedia.org For this compound (C₁₀H₁₁ClO), the nominal molecular weight is 182 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 182. nist.govnih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at M+2 (m/z 184) with about one-third the intensity of the molecular ion peak would also be observed. nist.gov

The fragmentation pattern provides valuable structural information. As a ketone, this compound is expected to undergo characteristic fragmentation pathways. asdlib.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation for ketones.

Expected fragmentation patterns include:

Loss of the chloropropyl radical (•CH₂CH₂CH₂Cl): This would result in the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak in the spectra of phenyl ketones. asdlib.org

Loss of the phenyl radical (•C₆H₅): This would lead to the formation of the [COCH₂CH₂CH₂Cl]⁺ ion at m/z 77.

McLafferty rearrangement: This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which could lead to a fragment at m/z 120.

The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound which can be used for comparison and identification. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) with Cl isotopes |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage, loss of •CH₂CH₂CH₂Cl |

| 77 | [C₆H₅]⁺ | Cleavage of the bond between the phenyl group and the carbonyl group |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule and its fragments.

For this compound, the calculated exact mass is 182.0498 g/mol for the most abundant isotopes (¹²C₁₀¹H₁₁³⁵Cl¹⁶O). nih.gov HRMS can distinguish this exact mass from other potential molecular formulas that have the same nominal mass. This capability is invaluable for confirming the identity of a compound and for identifying unknown impurities or metabolites with a high degree of confidence.

For example, if an unknown impurity was detected alongside this compound in a sample, HRMS could be used to determine its elemental composition, providing crucial clues to its structure.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

To monitor a reaction involving this compound, such as its synthesis or its use in a subsequent reaction, a small aliquot of the reaction mixture is taken at various time intervals and spotted on a TLC plate. rochester.edu Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the expected product are also applied as standards. libretexts.org

The TLC plate is then developed in a suitable solvent system (mobile phase). The choice of the mobile phase is crucial and is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve good separation of the components, ideally with the product having an Rf value between 0.3 and 0.5.

The progress of the reaction is monitored by observing the disappearance of the spot corresponding to the limiting reactant and the appearance and intensification of the spot corresponding to the product. rsc.org The reaction is considered complete when the starting material spot is no longer visible. Visualization of the spots is often achieved using a UV lamp, as the aromatic ring in this compound will absorb UV light. rochester.edu

Table 3: Example of TLC Monitoring for a Reaction Producing this compound

| Time Point | Starting Material Spot | Product Spot (this compound) | Interpretation |

| t = 0 min | Intense | Not visible | Reaction has not started |

| t = 30 min | Less intense | Faintly visible | Reaction is in progress |

| t = 60 min | Faintly visible | Intense | Reaction is nearing completion |

| t = 90 min | Not visible | Intense | Reaction is complete |

Other Spectroscopic and Analytical Techniques

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. vscht.cz

Key expected absorptions include:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. masterorganicchemistry.comlibretexts.org The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring. vscht.cz

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the butyryl chain. vscht.cz

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Carbonyl | C=O Stretch | 1680-1700 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

| Haloalkane | C-Cl Stretch | 600-800 |

| Aromatic | C=C Bending | 1450-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. utoronto.ca this compound contains a chromophore, the benzoyl group, which absorbs UV radiation.

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

π → π* transition: A strong absorption band, typically observed at a shorter wavelength (around 240-250 nm), arises from the electronic transition within the conjugated system of the phenyl ring and the carbonyl group.

n → π* transition: A weaker absorption band at a longer wavelength (around 280-300 nm) is due to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.